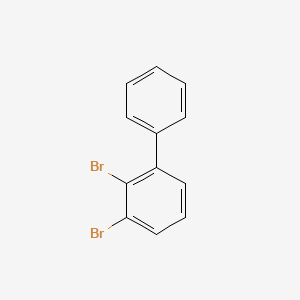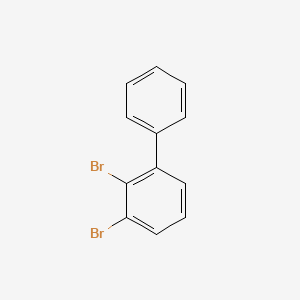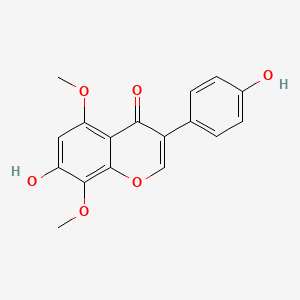
4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one is a naturally occurring compound found in soybeans and other legumes. It belongs to a class of compounds known as isoflavones, which are phytoestrogens with potential health benefits. This compound is known for its antioxidant properties and its ability to modulate various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one can be achieved through several methods. One common approach involves the condensation of appropriate phenolic precursors under acidic or basic conditions. For example, the Pechmann condensation method can be used, where phenolic compounds react with β-ketoesters in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its antioxidant properties and its ability to modulate cellular processes.
Industry: It is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can bind to estrogen receptors, modulate hormone levels, and exhibit antioxidant activity by scavenging free radicals. The compound also influences signaling pathways involved in cell growth, apoptosis, and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daidzein: Another isoflavone found in soybeans, known for its estrogenic activity and health benefits.
Genistein: A structurally similar compound with potent antioxidant and anti-cancer properties.
Equol: A metabolite of daidzein with significant biological activity, including anti-androgenic effects.
Uniqueness
7-Hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxy-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl and methoxy groups contribute to its potent antioxidant activity and its ability to modulate various biological processes.
Propriétés
Numéro CAS |
110420-64-9 |
|---|---|
Formule moléculaire |
C17H14O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
7-hydroxy-3-(4-hydroxyphenyl)-5,8-dimethoxychromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-13-7-12(19)16(22-2)17-14(13)15(20)11(8-23-17)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3 |
Clé InChI |
ROKZASJLKLOOCW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C(=C1)O)OC)OC=C(C2=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Nitro-N-(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)-1H-pyrrol-2-amine](/img/structure/B14310118.png)
![2,2-Dimethyl-1,1-bis[(propan-2-yl)oxy]propane](/img/structure/B14310123.png)
![4-[(4-Cyanophenyl)tellanyl]benzamide](/img/structure/B14310129.png)
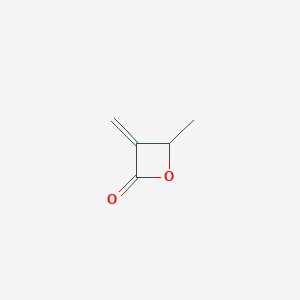
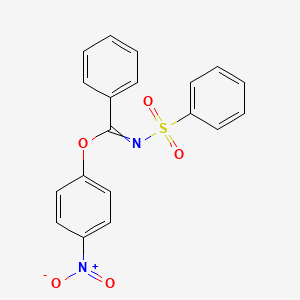
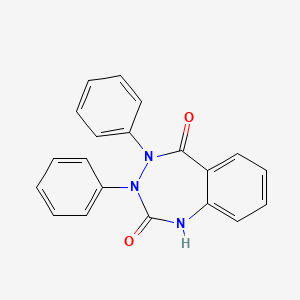
![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)
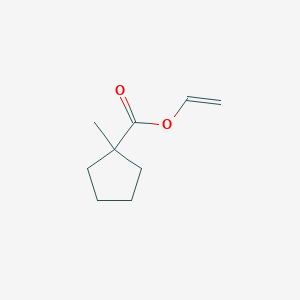
![2-(Heptylsulfanyl)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14310177.png)
![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)
